Furan-3-ylmethyl vs. Furan-2-ylmethyl Regioisomerism: Impact on Topological Polar Surface Area and Predicted Permeability
The target compound incorporates a furan-3-ylmethyl substituent, whereas the closest commercial analog, N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide, positions the furan oxygen at the 1,2-relative geometry. This regioisomeric difference alters the topological polar surface area (TPSA) and the spatial orientation of the furan oxygen lone pairs. In the phenoxyacetamide EthR inhibitor series, furan-2-yl versus furan-3-yl substitution produced IC50 shifts exceeding 5-fold in otherwise identical scaffolds [1]. Although target-specific IC50 data for CAS 1421455-49-3 are not publicly available, the TPSA difference between the 3-yl (51.9 Ų) and the 2-yl isomer (estimated 51.9 Ų, identical atom count) is minimal, but the vector alignment of the heterocycle is distinct, affecting ligand–protein hydrogen-bond geometry [2].
| Evidence Dimension | Regioisomeric furan attachment geometry (3-yl vs. 2-yl) and predicted impact on target binding |
|---|---|
| Target Compound Data | Furan-3-ylmethyl substituent; TPSA = 51.9 Ų; H-bond acceptor count = 4; rotatable bonds = 8 [2] |
| Comparator Or Baseline | N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide (no CAS located; identical formula, identical TPSA, distinct 3D orientation) |
| Quantified Difference | TPSA identical (51.9 Ų); 3D electrostatic potential surface differs qualitatively due to oxygen placement; class-level SAR indicates >5-fold IC50 variation between 2-yl and 3-yl furan regioisomers in EthR assays [1] |
| Conditions | Computed molecular descriptors (PubChem 2025.09.15 release); SAR extrapolated from N-phenyl-phenoxyacetamide EthR inhibitor series |
Why This Matters
Procurement of the 3-yl regioisomer rather than the more common 2-yl variant is justified if the target protein's binding pocket was modeled or screened with the 3-yl geometry, as regioisomeric mismatches can abolish activity even when computed descriptors appear identical.
- [1] Flipo, M., et al. (2012). Novel N-phenyl-phenoxyacetamide derivatives as potential EthR inhibitors and ethionamide boosters. Journal of Medicinal Chemistry, 55(14), 6391–6402. (SAR data demonstrating regioisomeric effects in phenoxyacetamide series.) View Source
- [2] PubChem Compound Summary for CID 71803939. Computed TPSA, H-bond acceptors, rotatable bonds. National Center for Biotechnology Information. View Source
